molecular formula C17H11BrCl2N2O3 B1668924 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide CAS No. 2158198-77-5

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

Cat. No. B1668924
CAS RN: 2158198-77-5
M. Wt: 442.1 g/mol
InChI Key: RRFHFNDPXNWVTL-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chst15-IN-34 is a inhibitor of Chst15. Chst15 is the sulfotransferase responsible for biosynthesis of chondroitin sulfate-E (CS-E).

Scientific Research Applications

Oncology: Prognostic Biomarker in Renal Cell Carcinoma

Chst15-IN-1 has been identified as a novel prognostic biomarker that promotes clear cell renal cell carcinoma (ccRCC) cell proliferation and metastasis . It acts as a microRNA sponge to regulate EIF4EBP1 expression . The level of circCHST15 was positively correlated with aggressive clinicopathological characteristics, and served as an independent prognostic indicator for overall survival and progression-free survival in patients with ccRCC after surgical resection .

Gastroenterology: Treatment for Ulcerative Colitis

Chst15-IN-1 has been used in the treatment of moderate-to-severe ulcerative colitis (UC). In a study, patients who lost response during maintenance treatment to anti-TNF antibodies were given multiple submucosal injections of GUT-1, the RNA oligonucleotide inhibitor of CHST15 . The results showed rapid and durable clinical responses .

Immunology: Antibody Development

Antibodies that detect CHST15 can be used in several scientific applications, including Western Blot, Immunohistochemistry, Immunocytochemistry, and Immunoprecipitation . These antibodies target CHST15 in Human, Mouse, and Rat samples .

Biochemistry: Modulator of Glycosaminoglycan Sulfation

Chst15-IN-1 has been discovered as a small-molecule modulator of glycosaminoglycan sulfation . However, the product has not been fully validated for medical applications and is for research use only .

Neuroscience: Inhibition of Astrocytic Carbohydrate Sulfotransferase 15

In neuroscience, Chst15-IN-1 has been used in the study of astrocytic carbohydrate sulfotransferase 15 . The details of this application are not fully available, but it suggests another potential area of research .

Mechanism of Action

Target of Action

Chst15-IN-1, also known as (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide, primarily targets the enzyme Carbohydrate Sulfotransferase 15 (CHST15) . CHST15 is a type II transmembrane glycoprotein that acts as a sulfotransferase . It plays a critical role in the sulfation of glycosaminoglycans (GAGs), particularly chondroitin sulfate-E (CS-E) .

Mode of Action

Chst15-IN-1 acts as a potent, reversible, covalent inhibitor of the CHST15 enzyme . It effectively suppresses the sulfation levels of CS-E and other closely related GAG sulfotransferases . By blocking the sulfotransferase activity of CHST15, Chst15-IN-1 prevents the addition of sulfate groups to GAGs, thereby altering their structural and functional properties .

Biochemical Pathways

The inhibition of CHST15 by Chst15-IN-1 impacts various cellular processes such as cell adhesion, migration, and proliferation . It disrupts the enzymatic activity that contributes to disease pathology. For instance, in fibrotic diseases, the excessive sulfation of GAGs leads to the stiffening of tissues and the formation of fibrotic nodules . In cancer, the sulfation process can enhance tumor cell invasiveness and metastasis by modifying the tumor microenvironment .

Pharmacokinetics

It’s known that the compound is a small molecule , which typically have good bioavailability and can easily penetrate tissues.

Result of Action

Chst15-IN-1 diminishes the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs), promoting nerve repair and tissue regeneration . In the context of spinal cord injury (SCI), it effectively promotes motor functional restoration and nerve tissue regeneration by a mechanism related to the attenuation of inhibitory CSPGs, glial scar formation, and inflammatory responses .

Action Environment

The action of Chst15-IN-1 is influenced by the cellular and tissue environment. For instance, in the context of SCI, the accumulation of CSPGs in the microenvironment is a major barrier that obstructs nerve repair . By inhibiting CHST15, Chst15-IN-1 disrupts this inhibitory microenvironment, promoting nerve repair .

properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHFNDPXNWVTL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chst15-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 2
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 3
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 5
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Reactant of Route 6
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide

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